molecular formula C11H12ClNO2 B1331543 N-(5-chloro-2-methylphenyl)-3-oxobutanamide CAS No. 25233-50-5

N-(5-chloro-2-methylphenyl)-3-oxobutanamide

Cat. No. B1331543
CAS RN: 25233-50-5
M. Wt: 225.67 g/mol
InChI Key: SGUFPRJAMBWKAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines . For instance, a new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .

Scientific Research Applications

Toxicity Assessment

N-(5-chloro-2-methylphenyl)-3-oxobutanamide and similar compounds were evaluated for their toxicity using human lymphocytes and isolated mitochondria. The study found that low concentrations (50-500μM) did not exhibit significant toxicity, while higher concentrations showed marked cellular and mitochondrial toxicity. This suggests their potential for safe use in controlled environments (Razzaghi-Asl et al., 2017).

Structural Analysis

The structural properties of N-(5-chloro-2-methylphenyl)-3-oxobutanamide were investigated, highlighting how these compounds form intermolecular hydrogen bonds in the solid state. This knowledge is crucial for understanding their reactivity and stability in different states (Frohberg et al., 2002).

Pyrolysis Kinetics

The pyrolysis kinetics of N-(5-chloro-2-methylphenyl)-3-oxobutanamide and related compounds were studied to understand their thermal stability and reaction rates. Such studies are essential for their application in chemical processes that involve high temperatures (Malhas et al., 2007).

Influence on Multicomponent Reactions

Research on N-(5-chloro-2-methylphenyl)-3-oxobutanamide demonstrated its unexpected influence in multicomponent reactions. The study revealed how different conditions and substitutions in the N-aryl moiety affect the outcome of these reactions (Tkachenko et al., 2014).

Reactivity with Amines

The reactivity of N-(5-chloro-2-methylphenyl)-3-oxobutanamide with amines was explored, leading to the formation of various compounds. Such studies help in the development of new synthetic routes for pharmaceuticals and other chemicals (Potikha et al., 2009).

Corrosion and Biocorrosion Control

This compound's derivatives were studied for their potential in controlling corrosion and biocorrosion in brass, which is significant for industrial applications in cooling water systems (Rochdi et al., 2014).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-7-3-4-9(12)6-10(7)13-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUFPRJAMBWKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304481
Record name N-(5-Chloro-2-methylphenyl)-3-oxobutanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-3-oxobutanamide

CAS RN

25233-50-5
Record name N-(5-Chloro-2-methylphenyl)-3-oxobutanamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-(5-Chloro-2-methylphenyl)-3-oxobutanamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetoacet-5-chloro-2-toluidide
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Record name N-(5-Chloro-2-methylphenyl)-3-oxobutanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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